![molecular formula C8H13N3O2 B3291874 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 874196-92-6](/img/structure/B3291874.png)
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid, also known as DMAPP, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmaceutical applications. DMAPP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to improve memory and learning in animal models.
Advantages and Limitations for Lab Experiments
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid has advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for COX-2 inhibition, which may reduce the risk of side effects associated with non-selective COX inhibitors. One limitation is that it has low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid. One direction is to study its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its effects on the immune system. Additionally, future research could focus on developing more efficient synthesis methods for 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid has been studied for its potential pharmaceutical applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICHVWFADSCFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.